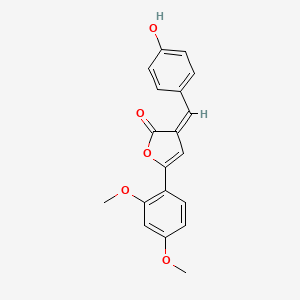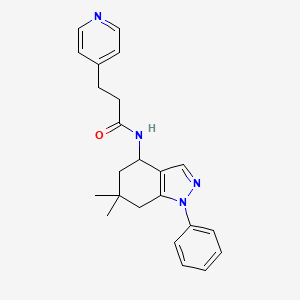![molecular formula C18H17BrN2O4 B5033565 N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has also been approved for the treatment of hepatocellular carcinoma and thyroid cancer. In
Mécanisme D'action
Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to increased cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib can block the growth and survival of cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. Sorafenib induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death. Sorafenib also inhibits the activity of the HIF-1α pathway, which is involved in the regulation of angiogenesis and tumor growth. Sorafenib has been shown to inhibit the growth of tumor cells in vitro and in vivo, leading to the regression of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments. Sorafenib is a small molecule inhibitor that can be easily synthesized and purified. Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, making it a valuable tool for cancer research. However, Sorafenib also has some limitations for lab experiments. Sorafenib has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Sorafenib can also have variable effects on different cell types, making it important to carefully select appropriate experimental models.
Orientations Futures
There are several future directions for the research and development of Sorafenib. One direction is the identification of biomarkers that can predict the response to Sorafenib treatment in different types of cancer. Another direction is the development of combination therapies that can enhance the anti-tumor activity of Sorafenib. The development of new Sorafenib analogs with improved pharmacokinetic properties and reduced off-target effects is also an important area of research. Finally, the exploration of Sorafenib's potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, is an exciting area of future research.
Conclusion
In conclusion, Sorafenib is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib inhibits the activity of several kinases involved in the regulation of cell proliferation, angiogenesis, and tumor growth. Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer and has shown promise as a therapeutic agent. The future directions for the research and development of Sorafenib are diverse and exciting, and hold promise for the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
Sorafenib is synthesized through a multi-step process that involves the condensation of 4-bromobenzaldehyde with morpholine-4-carboxylic acid, followed by the addition of furan-2-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-4-piperidone to form Sorafenib.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the activity of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β. These kinases are involved in the regulation of cell proliferation, angiogenesis, and tumor growth. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-5-3-13(4-6-14)12-15(18(23)21-7-10-24-11-8-21)20-17(22)16-2-1-9-25-16/h1-6,9,12H,7-8,10-11H2,(H,20,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAQMXUFKQCQSW-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5033487.png)
![2-({[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B5033503.png)
![1,1'-{[(4-isopropenyl-1-cyclohexen-1-yl)methyl]imino}di(2-propanol)](/img/structure/B5033508.png)

![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)


![[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5033538.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
